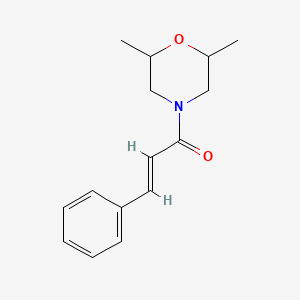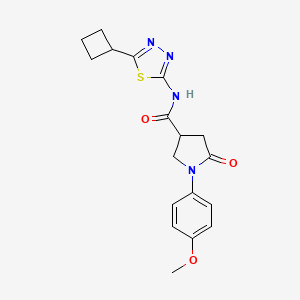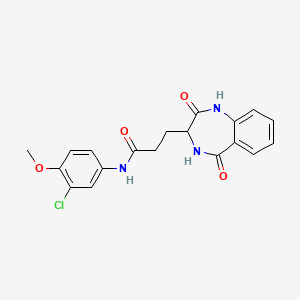
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups and a phenylprop-2-en-1-one moiety, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 2,6-dimethylmorpholine with a suitable phenylprop-2-en-1-one derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Bases: Sodium hydride, potassium carbonate
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antiproliferative activity against cancer cell lines such as HeLa and MCF7.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Curcumin analogs: Compounds such as asymmetrical mono-carbonyl analogs of curcumin share structural similarities and have been studied for their cytotoxic activity.
Integrin ligands: Synthetic integrin ligands with similar structural motifs have been explored for their affinity and stability.
Uniqueness
(2E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one stands out due to its unique combination of a morpholine ring and a phenylprop-2-en-1-one moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H19NO2 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO2/c1-12-10-16(11-13(2)18-12)15(17)9-8-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b9-8+ |
Clave InChI |
LRHCUXPHENVHGT-CMDGGOBGSA-N |
SMILES isomérico |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14937788.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14937789.png)
![methyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B14937790.png)

![N-[3-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B14937807.png)


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14937826.png)
![1-(4-bromophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937837.png)
![N-{[5-methyl-3-(4-methylphenyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}-D-valine](/img/structure/B14937841.png)
![methyl N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-beta-alaninate](/img/structure/B14937847.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14937856.png)
![4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14937861.png)
![N-[3-(diethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B14937869.png)
